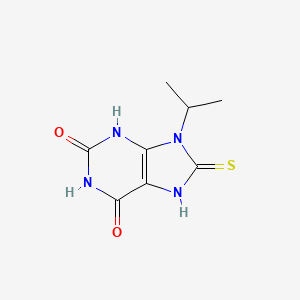
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N',N'-diethylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the triazine ring, substituted with chlorine atoms and an ethane-1,2-diamine moiety, imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with diethylethane-1,2-diamine. The reaction is carried out in a solvent such as dioxane or acetone, often in the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using microwave irradiation, which significantly reduces reaction time and improves yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure high efficiency and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base (e.g., sodium carbonate) are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield a corresponding amine-substituted triazine derivative .
Wissenschaftliche Forschungsanwendungen
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The triazine ring can form stable complexes with various biomolecules, disrupting their normal function. This interaction can inhibit the growth of microorganisms or cancer cells by interfering with essential biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine: A high-energy compound with similar triazine structure but different substituents.
2,4,6-triazido-1,3,5-triazine: Known for its high sensitivity and volatility.
6-chloro-N-(4-dimethylamino-phenyl)-N’-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: Exhibits significant antimicrobial activity.
Uniqueness
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
53215-36-4 |
|---|---|
Molekularformel |
C9H15Cl2N5 |
Molekulargewicht |
264.15 g/mol |
IUPAC-Name |
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C9H15Cl2N5/c1-3-16(4-2)6-5-12-9-14-7(10)13-8(11)15-9/h3-6H2,1-2H3,(H,12,13,14,15) |
InChI-Schlüssel |
NOPOTJSCABYZFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=NC(=NC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[Bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-ethoxy-aniline](/img/structure/B13999924.png)



![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)


![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)

![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
